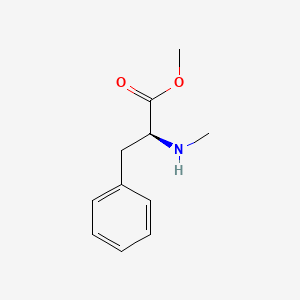
2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
Descripción general
Descripción
2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, also known as Xylazine, is a potent sedative and analgesic agent used in veterinary medicine. It is a member of the imidazole class of compounds and is structurally similar to clonidine and dexmedetomidine. Xylazine has been used as a sedative, analgesic, and muscle relaxant in veterinary medicine for many years. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical transformations of imidazole derivatives, including 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, have been a focus of study due to their widespread applications in various fields. For instance, the synthesis of 4-phosphorylated imidazole derivatives employs methods such as the cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds are characterized by a range of biological activities, making them key in the development of new pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).
Therapeutic Potential
Imidazole derivatives exhibit significant pharmacological activities, making them subjects of extensive scientific investigation. Studies have highlighted their role in antimicrobial resistance, suggesting that new derivatives of imidazole could be synthesized to inhibit the growth of new strains of organisms, thereby expanding their therapeutic applications (Anonymous, 2022).
Anticancer Activities
Research into mononuclear ruthenium(II) coordination complexes, which often incorporate imidazole derivatives, has shown promising cytotoxic profiles against various cancer cells. These compounds offer advantages such as reduced toxicity and the potential for diverse biological applications, highlighting the versatility of imidazole derivatives in developing anticancer agents (Motswainyana & Ajibade, 2015).
Antibacterial Activities
Imidazoles are known for their potent antibacterial properties. The structure of imidazole allows for a variety of modifications, enhancing its effectiveness as an antimicrobial agent. This versatility has made imidazole and its derivatives a critical area of research in medicinal chemistry, aiming to develop new, potent drug molecules with broad antibacterial activities (Rani, Sharma, & Singh, 2013).
Corrosion Inhibition
Imidazoline derivatives, closely related to imidazoles, have found extensive use as corrosion inhibitors in the petroleum industry. Their effectiveness is attributed to their ability to form a hydrophobic film on metal surfaces, protecting them from corrosive environments. This application underscores the industrial significance of imidazole derivatives beyond their biological activities (Sriplai & Sombatmankhong, 2023).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZYMPYKTJYGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262175 | |
| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27423-82-1 | |
| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27423-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)


